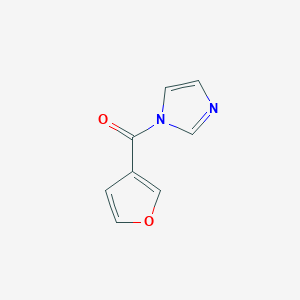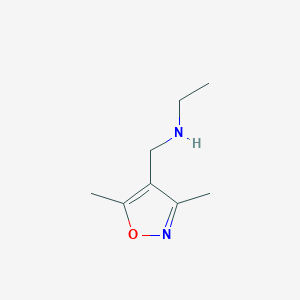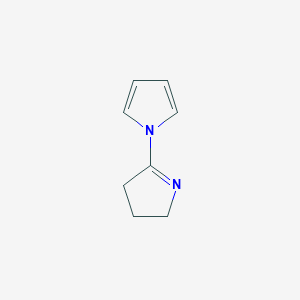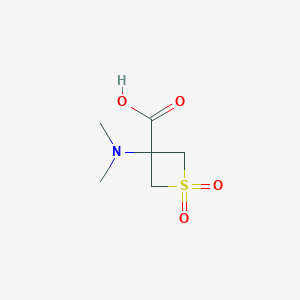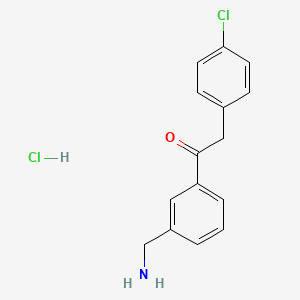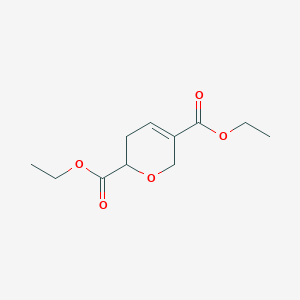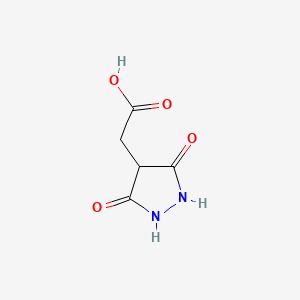
2-(3,5-Dioxopyrazolidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dioxopyrazolidin-4-yl)acetic acid is a unique organic compound characterized by its pyrazolidine ring structure with two keto groups at positions 3 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid typically involves the reaction of pyrazolidine derivatives with acetic acid under controlled conditions. One common method includes the condensation of hydrazine derivatives with diketones, followed by cyclization and oxidation to introduce the keto groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted acetic acid derivatives, and more complex pyrazolidine compounds.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dioxopyrazolidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid involves its interaction with specific molecular targets. The keto groups in the pyrazolidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dioxopyrrolidin-4-yl)acetic acid: Similar structure but with a pyrrolidine ring.
2-(3,5-Dioxohexahydropyrimidin-4-yl)acetic acid: Contains a hexahydropyrimidine ring.
2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid: Features a triazolidine ring.
Uniqueness: 2-(3,5-Dioxopyrazolidin-4-yl)acetic acid is unique due to its specific pyrazolidine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
876508-60-0 |
|---|---|
Molekularformel |
C5H6N2O4 |
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
2-(3,5-dioxopyrazolidin-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)6-7-5(2)11/h2H,1H2,(H,6,10)(H,7,11)(H,8,9) |
InChI-Schlüssel |
KANKKERZAPYZRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(=O)NNC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


